molecular formula C9H5BrN2O2 B1315975 3-Bromo-6-nitroquinoline CAS No. 7101-95-3

3-Bromo-6-nitroquinoline

Cat. No. B1315975
CAS RN: 7101-95-3
M. Wt: 253.05 g/mol
InChI Key: XIGQUURJVUSYBF-UHFFFAOYSA-N
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Description

3-Bromo-6-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .


Synthesis Analysis

Quinoline, the core structure of 3-Bromo-6-nitroquinoline, can be synthesized through various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 6th position on the quinoline ring.


Physical And Chemical Properties Analysis

3-Bromo-6-nitroquinoline is a solid at room temperature . It has a molecular weight of 253.05 .

Scientific Research Applications

Intermediate for PI3K/mTOR Inhibitors

3-Bromo-6-nitroquinoline has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors. The compound was synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution, showcasing its potential in the development of quinoline inhibitors used in cancer therapy (Lei et al., 2015).

Skraup-Type Synthesis

This compound is also utilized in the Skraup-type synthesis, where 2,2,3-Tribromopropanal serves as a reagent for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines. These intermediates can further undergo transformation into 3-bromoquinolin-6-ols, potentially carrying additional substituents at positions 7 and 8, illustrating its versatility in synthetic chemistry (Lamberth et al., 2014).

Development of Chelating Ligands

3-Bromo-6-nitroquinoline derivatives have been incorporated into novel chelating ligands through the Friedländer approach. This methodology allows for the synthesis of bidentate and tridentate 6-bromoquinoline derivatives, which can be dimerized or modified to afford compounds with high emission quantum yield, beneficial for optical applications (Hu et al., 2003).

Anticancer Activity

Some quinoline derivatives, including 3-bromo-6-nitroquinoline, have been evaluated for their anticancer activity. Specifically, 6-Bromo-5-nitroquinoline showed significant antiproliferative activity against various cancer cell lines, demonstrating its potential as a lead compound in the search for new anticancer drugs (Köprülü et al., 2018).

Prodrug Systems for Reductive Activation

Novel 2-aryl-5-nitroquinolines, synthesized as potential prodrug systems for bioreductive activation, include modifications at the 6-position with bromoform anion, demonstrating the compound's utility in the development of therapeutic agents that undergo activation in specific biological conditions (Couch et al., 2008).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Quinoline and its derivatives have been the subject of extensive research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives , as well as the exploration of novel biological activities and mechanisms of action .

properties

IUPAC Name

3-bromo-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGQUURJVUSYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572187
Record name 3-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-nitroquinoline

CAS RN

7101-95-3
Record name 3-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Lamberth, FM Kessabi, R Beaudegnies, L Quaranta… - Synlett, 2014 - thieme-connect.com
… [22] As the reaction partner for the subsequent Skraup cyclization, we had anticipated a 4-nitroaniline, which indeed forms a 3-bromo-6-nitroquinoline under heating in acetic acid. …
Number of citations: 10 www.thieme-connect.com
G Bendz, CCJ Culvenor, LJ Goldsworthy… - Journal of the …, 1950 - pubs.rsc.org
… The product, after trituration with water, was practically pure 3-bromo-6-nitroquinoline (59 g.), mp … A mixture of 3-bromo-6-nitroquinoline (2 g.), copper sulphate (0.2 g.), and concentrated …
Number of citations: 4 pubs.rsc.org
SY Ablordeppey, P Fan, S Li, AM Clark… - Bioorganic & medicinal …, 2002 - Elsevier
… In this method, 3-bromo-6-nitroquinoline is aminated, then phenylated using triphenylbismuth diacetate in the presence of metallic copper to afford 3-anilino-6-nitroquinoline. …
Number of citations: 84 www.sciencedirect.com
H Shinkai, T Ito, T Iida, Y Kitao… - Journal of medicinal …, 2000 - ACS Publications
… Then the crude solid was crystallized from acetone to give 4-amino-3-bromo-6-nitroquinoline 39 as a yellow solid (1.65 g, 47%). A 25% solution of hydrogen bromide in acetic acid (0.7 …
Number of citations: 180 pubs.acs.org
SM Bromidge, K Griffith, TD Heightman… - Bioorganic & medicinal …, 2001 - Elsevier
… The 3-piperazinyl analogue 8 was prepared starting from 3-bromo-6-nitroquinoline 9 (Scheme 2). A Buchwald 10 type palladium(0) catalysed cross-coupling reaction afforded the 3-…
Number of citations: 25 www.sciencedirect.com
S Sagar, S Singh, JR Mallareddy, YA Sonawane… - European Journal of …, 2021 - Elsevier
… A Skraup-type reaction of 4-nitroaniline with 2,2,3-tribromopropanal gave 3-bromo-6-nitroquinoline (32). Suzuki coupling of 32 followed by reduction yielded the pyrazole derivative 34. …
Number of citations: 9 www.sciencedirect.com
JA Porco Jr - 1992 - search.proquest.com
This manuscript has been UMI films the text directly from the original or copy submitted. thesis and dissertation copies are Page 1 INFORMATION TO USERS This manuscript has been …
Number of citations: 1 search.proquest.com
DL Boger, CW Boyce - The Journal of Organic Chemistry, 2000 - ACS Publications
… 8-(Benzyloxy)-3-bromo-6-nitroquinoline (6). A solution of 5 (13.7 g, 51.0 mmol, 1.0 equiv) in anhydrous DMF (150 mL) was cooled to 4 C under N 2 and treated with KI (1.70 g, 10.0 mmol…
Number of citations: 59 pubs.acs.org
CW Boyce - 1999 - search.proquest.com
(+)-Duocarmycin SA (1) and its predecessors (2, 3) are the parent members of an exceptionally potent class of naturally occurring antitumor antibiotics that derive their biological …
Number of citations: 0 search.proquest.com
長野弥生, 野田寛治, 浜名政和 - YAKUGAKU ZASSHI, 1965 - jstage.jst.go.jp
When bromine was reacted to aromatic N-oxides in acetic anhydride, an introduction of bromine was taken place at the β-position or an equal position. Quinoline 1-oxide, pyridine 1-…
Number of citations: 3 www.jstage.jst.go.jp

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